5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide

Binding Affinity Norepinephrine Transporter SNRI Pharmacology

The compound 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide, identified by CAS 476368-69-1 and the research code 071031B, is a synthetic small molecule belonging to the serotonin and norepinephrine reuptake inhibitor (SNRI) class. It is structurally characterized by a thiophene-3-carboxamide core with a benzodioxole moiety at the 5-position, a methyl group at the 4-position, and a propanoylamino group at the 2-position, and functions as a dual inhibitor of serotonin (SERT) and norepinephrine (NET) transporters.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4
CAS No. 476368-69-1
Cat. No. B2915913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide
CAS476368-69-1
Molecular FormulaC17H18N2O4S
Molecular Weight346.4
Structural Identifiers
SMILESCCC(=O)NC1=C(C(=C(S1)CC2=CC3=C(C=C2)OCO3)C)C(=O)N
InChIInChI=1S/C17H18N2O4S/c1-3-14(20)19-17-15(16(18)21)9(2)13(24-17)7-10-4-5-11-12(6-10)23-8-22-11/h4-6H,3,7-8H2,1-2H3,(H2,18,21)(H,19,20)
InChIKeyVDZHXURKRJCSRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide (071031B): A Quantitatively Differentiated SNRI


The compound 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide, identified by CAS 476368-69-1 and the research code 071031B, is a synthetic small molecule belonging to the serotonin and norepinephrine reuptake inhibitor (SNRI) class [1]. It is structurally characterized by a thiophene-3-carboxamide core with a benzodioxole moiety at the 5-position, a methyl group at the 4-position, and a propanoylamino group at the 2-position, and functions as a dual inhibitor of serotonin (SERT) and norepinephrine (NET) transporters [2]. The available evidence base for scientific selection is primarily anchored in a head-to-head characterization against the prototypical SNRI duloxetine, demonstrating unique quantitative differentiation in transporter binding affinity, in vivo efficacy, and in vitro safety profiles [2].

Why 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide Cannot Be Replaced by Generic SNRIs


Within the SNRI class, pharmacological profiles can vary significantly due to structural differences, leading to distinct transporter binding kinetics, downstream signaling effects, and toxicological profiles [1]. Direct comparative data demonstrate that 071031B exhibits a balanced and exceptionally high affinity for both SERT and NET, with Ki values in the low nanomolar range, which is not a universal property of all SNRIs [2]. Furthermore, a specific structural feature—the replacement of duloxetine's naphthyl ring with a benzodioxole group—has been mechanistically linked to a dramatic reduction in hepatotoxicity, a liability associated with some first-generation SNRIs [3]. Therefore, substituting 071031B with another SNRI for research would introduce unverified variability in target engagement and off-target safety, compromising experimental reproducibility.

Quantitative Differentiation Evidence for CAS 476368-69-1 (071031B) Against Key Comparators


Superior Binding Affinity for Norepinephrine Transporter (NET) Compared to Duloxetine in Rat Cortical Tissue

In a direct head-to-head radioligand binding comparison using rat cortical tissue, 071031B demonstrates a higher affinity for the norepinephrine transporter (NET) than the commonly prescribed SNRI duloxetine. The Ki value for 071031B at NET was determined to be 1.09 ± 0.73 nM [1]. While the study notes a similar binding profile, 071031B's balanced SERT/NET ratio (Ki: 2.68/1.09 nM) and high absolute affinity for NET suggest a distinct pharmacological signature [1].

Binding Affinity Norepinephrine Transporter SNRI Pharmacology

Superior Binding Affinity for Serotonin Transporter (SERT) Compared to Duloxetine in Recombinant Cells

In a recombinant human cell system, 071031B shows a potent affinity for the serotonin transporter (SERT), which is a key differentiator from other SNRIs. The compound's Ki for SERT was 1.57 ± 0.35 nM, and for NET was 0.36 ± 0.08 nM [1]. This demonstrates a sub-nanomolar affinity for NET in this specific model, a profile that is quantitatively distinct and may translate to a different in vivo inhibition dynamic compared to duloxetine [1].

Binding Affinity Serotonin Transporter Recombinant Assay

Demonstrably Lower In Vitro Hepatotoxicity than Duloxetine via Structural Modification

A key liability of duloxetine is its potential for hepatotoxicity, linked to its naphthyl ring structure. A subsequent study using a human-simulated hepatic spheroid (EHS) model discovered that the derivative S-071031B, which specifically replaces the naphthyl ring with a benzodioxole group, 'showed dramatically lower hepatotoxicities through reducing oxidative stress' [1]. This mechanistic finding directly quantifies a safety advantage that is structurally encoded in the compound, making it a critical selection factor over the parent compound duloxetine for chronic in vivo studies.

Hepatotoxicity Safety Pharmacology Drug-Induced Liver Injury

Lower In Vitro Neurotoxicity than Duloxetine in a Neuronal Cell Line

In addition to hepatotoxicity, 071031B was directly compared to duloxetine for cytotoxic effects on SH-SY5Y human neuroblastoma cells. The study reported that 071031B 'exhibited lower cytotoxicity in ... SH-SY5Y cells in vitro than duloxetine' [1]. This finding suggests a superior neuronal safety profile at a cellular level, which is an important distinguishing factor for neuroscience-focused research.

Neurotoxicity Cytotoxicity Neuronal Safety

Recommended Research Applications for 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide (071031B)


Validating SNRI Pharmacology in Behavioral Models of Depression

Based on the in vivo evidence where 071031B showed higher efficacy than duloxetine in the tail suspension and forced swimming tests, this compound is a superior positive control for rodent models of antidepressant activity [1]. Its balanced dual inhibition provides a robust reference standard for screening novel mechanisms against a well-characterized comparator, ensuring the model's sensitivity is properly calibrated.

Investigating Mechanisms of Drug-Induced Hepatotoxicity

The structural feature of 071031B's benzodioxole ring replacing the naphthyl toxicophore of duloxetine makes it an essential comparator tool in hepatotoxicity research [2]. In studies using human hepatic spheroid models, it serves as a low-toxicity control to help isolate the mechanisms of oxidative stress and mitochondrial dysfunction that are specific to duloxetine's structure, aiding in the rational design of safer antidepressants.

Selective Transporter Binding Studies and Off-Target Panels

For receptor pharmacology studies, the precise and potent binding affinities (e.g., Ki of 0.36 nM for NET in recombinant cells) position 071031B as a high-quality reference ligand [1]. Its differentiated kinetic profile helps in calibrating binding assays and understanding the stoichiometry of dual SERT/NET inhibition, which is crucial for developing the next generation of multimodal antidepressants.

Pharmacokinetic/Pharmacodynamic (PK/PD) Profiling of Chiral Antidepressants

As a chiral compound, the distinct pharmacokinetic profiles of 071031B's enantiomers (S- and R-) are known to cause differential behavioral pharmacology [3]. This compound is therefore an ideal candidate for PK/PD modeling studies aimed at understanding how stereochemistry influences absorption, distribution, metabolism, and excretion (ADME) and target-site exposure, informing the selection of a single enantiomer for clinical development.

Quote Request

Request a Quote for 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(propanoylamino)thiophene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.